Target Engagement Switch: LDH-A Inhibition Versus CYP450 Activity
The non-fluorinated direct analog, N,N-dimethylpyridin-3-amine, has been identified as an inhibitor of aminopyrine N-demethylase (a P450 enzyme) with an IC50 of 50.1 µM [1]. In contrast, 6-fluoro-N,N-dimethylpyridin-3-amine exhibits inhibition against the human cancer metabolism target lactate dehydrogenase-A (LDH-A), with a Ki of 39 µM and cell-based IC50 of 42 µM [2]. This represents a complete shift in target profile driven solely by the addition of a fluorine atom at the 6-position, highlighting a qualitative and quantitative differentiation in pharmacological activity.
| Evidence Dimension | Target Engagement and Inhibitory Potency |
|---|---|
| Target Compound Data | LDH-A IC50 = 42 µM (Raji cells); Ki = 39 µM (human liver purified enzyme) [2] |
| Comparator Or Baseline | N,N-dimethylpyridin-3-amine: CYP450 (aminopyrine N-demethylase) IC50 = 50.1 µM [1] |
| Quantified Difference | Target engagement shift from CYP450 to LDH-A; comparable micromolar potency but against completely different protein families. |
| Conditions | Target compound: human liver purified LDH-A and human Raji cells. Comparator: hepatic microsomes from phenobarbitone-induced rats. |
Why This Matters
This target switch is critical for procurement decisions in oncology drug discovery programs where LDH-A is a validated target; the non-fluorinated analog would be irrelevant.
- [1] BindingDB. BDBM50404854 Activity Data for N,N-dimethylpyridin-3-amine. Accessed via bindingdb.org. View Source
- [2] BindingDB. BDBM50114409 (CHEMBL3609809) Activity Data for 6-fluoro-N,N-dimethylpyridin-3-amine. Accessed via bindingdb.org. View Source
